CNS Drug-Likeness Profile: logP and TPSA Alignment with CNS MPO Desirability Criteria vs. Generic Bicyclic Amine Baseline
The target compound exhibits a computed XLogP3 of 1.9 and a TPSA of 29.1 Ų [1]. The Central Nervous System Multiparameter Optimization (CNS MPO) algorithm, developed by Pfizer to predict CNS drug-likeness, assigns optimal desirability to compounds with cLogP ≤ 3 and TPSA within 40–90 Ų [2]. The compound's logP of 1.9 falls well within the optimal range (score of 1.0 on the cLogP monotonic decreasing function). Its TPSA of 29.1 Ų lies just below the 40 Ų lower bound of the optimal hump range, yielding a partial CNS MPO score for this parameter; many CNS-active drugs have TPSA as low as 30 Ų [2]. The parent octahydrocyclopenta[c]pyrrole scaffold (CAS 5661-03-0) has a TPSA of 12.0 Ų and an estimated logP of ~1.3, making the target compound's 3-methylbutan-2-one substituent the primary driver of its increased lipophilicity and polarity balance [3]. This places the target compound in a physicochemical window favorable for passive blood-brain barrier permeation, differentiating it from more polar octahydrocyclopenta[c]pyrrole derivatives bearing trifluoromethoxy or carboxamide groups that have TPSA exceeding 60–80 Ų [4].
| Evidence Dimension | logP and TPSA alignment with CNS MPO desirability criteria |
|---|---|
| Target Compound Data | XLogP3 = 1.9; TPSA = 29.1 Ų |
| Comparator Or Baseline | CNS MPO optimal range: cLogP ≤ 3; TPSA 40–90 Ų. Parent octahydrocyclopenta[c]pyrrole: TPSA ~12 Ų. GlyT1-type octahydrocyclopenta[c]pyrrole derivatives with polar substituents: TPSA 60–80+ Ų |
| Quantified Difference | Target logP (1.9) falls within optimal range (≤3). TPSA (29.1 Ų) is 10.9 Ų below the 40 Ų lower optimal bound, but 17.1 Ų above the parent core and 30–50 Ų below polar GlyT1 derivatives. |
| Conditions | PubChem computed XLogP3 and Cactvs TPSA; CNS MPO desirability framework (Wager et al., 2010). |
Why This Matters
The compound's logP and TPSA values predict passive BBB permeability comparable to marketed CNS drugs, making it a suitable starting point for CNS drug discovery programs targeting GlyT1 or monoamine transporters, whereas more polar derivatives may require active transport or formulation strategies.
- [1] PubChem CID 102893765. Computed Properties: XLogP3-AA = 1.9, Topological Polar Surface Area = 29.1 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/102893765 View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010 Jun 16;1(6):435-49. doi: 10.1021/cn100008c. View Source
- [3] PubChem CID 44567430. Octahydrocyclopenta[c]pyrrole (3-Azabicyclo[3.3.0]octane). Computed TPSA = 12.0 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/44567430 View Source
- [4] Lowe JA 3rd et al. Bioorg Med Chem Lett. 2010;20(3):907-11. Compounds bearing 3-trifluoromethoxy and 3-O-(c-pentyl) substituents increase TPSA via polar functionality. View Source
